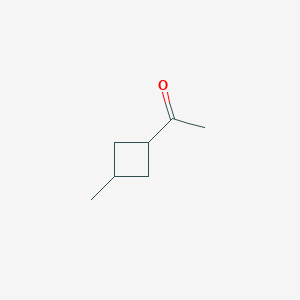

1-(3-Methylcyclobutyl)ethanone

Description

Significance of Cyclobutane (B1203170) Ring Systems in Contemporary Organic Synthesis

Cyclobutane derivatives are valuable building blocks in organic synthesis due to their inherent ring strain, which can be harnessed for selective chemical transformations. lifechemicals.com This strain facilitates ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of molecular architectures that would be challenging to synthesize through other means. bohrium.com The unique three-dimensional and puckered structure of the cyclobutane ring has also made it an attractive motif in medicinal chemistry. nih.govru.nl By replacing more common structural units like alkenes or larger rings, cyclobutanes can enhance properties such as metabolic stability, conformational rigidity, and binding affinity to biological targets. nih.govru.nl Consequently, complex natural products and pharmaceutical agents containing the cyclobutane core are increasingly being explored. rsc.orgresearchgate.net The development of novel synthetic methods, including organocatalytic and photochemical approaches, has further expanded the accessibility and utility of these four-membered rings in modern organic chemistry. bohrium.comacs.org

Overview of Alpha-Methylated Cyclobutyl Ketones in Chemical Research

Alpha-methylated ketones, in general, are a significant class of compounds in organic synthesis. The introduction of a methyl group at the alpha-position to a carbonyl can influence the stereochemical outcome of reactions and is a common structural feature in many natural products. In the context of cyclobutyl ketones, research has often focused on the functionalization of the carbon alpha to the carbonyl group. For instance, Pd(II)-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones has been developed to introduce aryl groups at the α-position with high enantioselectivity. nih.gov Such methods are valuable for creating structurally complex and chiral cyclobutane derivatives from simpler starting materials. nih.gov Furthermore, cyclobutyl methyl ketone (CMK) has been utilized as a model compound in atmospheric chemistry to study the oxidation mechanisms of more complex molecules like pinonic acid, a product of α-pinene oxidation. researchgate.netcopernicus.org These studies provide insights into the formation of secondary organic aerosols. researchgate.netcopernicus.org The synthesis of α-methylenecyclobutanones, which are closely related to alpha-methylated cyclobutyl ketones, has also been a subject of interest, with applications in the synthesis of natural products. acs.org

Historical Development and Initial Syntheses of the Cyclobutane Scaffold

The journey to understanding and synthesizing cyclobutane derivatives has been a long one. The first synthesis of a cyclobutane compound was achieved in 1907 by Richard Willstätter and James Bruce, who successfully hydrogenated cyclobutene (B1205218) using a nickel catalyst. wikipedia.org This was a significant achievement, as the prevailing theories of the time suggested that four-membered rings would be too strained to exist. The first [2+2] photocycloaddition, a key method for forming cyclobutane rings, was observed by Liebermann in 1877 with the dimerization of thymoquinone. acs.org Over the decades, numerous methods for constructing the cyclobutane ring have been developed, including the dimerization of alkenes via UV irradiation and the dehalogenation of 1,4-dihalobutanes with reducing metals. wikipedia.org These foundational discoveries have paved the way for the extensive use of cyclobutane derivatives in various fields of chemistry today. harvard.eduauburn.edu

Chemical and Physical Properties of 1-(3-Methylcyclobutyl)ethanone (B2388964)

While specific experimental data for this compound is not widely published, its properties can be inferred from data available for analogous compounds.

Interactive Data Table: Predicted Physical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 150-170 °C |

| Density | Estimated 0.90-0.95 g/cm³ |

Spectroscopic Data of this compound

The spectroscopic data for this compound can be predicted based on the analysis of similar structures reported in the literature, such as other substituted cyclobutyl ketones. nih.goviucr.orgnanobioletters.comniscpr.res.inresearchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the C-H bonds of the alkyl chain and cyclobutane ring.

Interactive Data Table: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-3000 | C-H Stretch | Alkyl |

| ~1715 | C=O Stretch | Ketone |

| ~1450 | C-H Bend | Alkyl |

Note: The C=O stretch is a strong, sharp peak and is highly characteristic of ketones. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will provide information about the different types of hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the geometry of the cyclobutane ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.10 | Singlet | 3H | -C(=O)CH₃ |

| ~2.50-3.00 | Multiplet | 1H | -CH-C(=O) |

| ~1.80-2.40 | Multiplet | 5H | Cyclobutane ring protons |

| ~1.10 | Doublet | 3H | -CH-CH₃ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific stereoisomer. nih.goviucr.org

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon will appear significantly downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~209 | Quaternary | C=O |

| ~50 | Methine | -CH-C(=O) |

| ~30-40 | Methylene (B1212753) | Cyclobutane CH₂ |

| ~25-35 | Methine | Cyclobutane CH-CH₃ |

| ~28 | Methyl | -C(=O)CH₃ |

| ~20 | Methyl | -CH-CH₃ |

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ signals. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would be expected to involve cleavage adjacent to the carbonyl group (alpha-cleavage) and fragmentation of the cyclobutane ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 112 | Molecular ion (M⁺) |

| 97 | Loss of a methyl group (M⁺ - 15) |

| 70 | Cleavage of the acetyl group |

| 43 | Acetyl cation [CH₃CO]⁺ |

Note: The relative intensities of the peaks would depend on the ionization method and energy. neu.edu.tr

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylcyclobutyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEDIGOXQBKALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Methylcyclobutyl Ethanone and Its Derivatives

Strategies for Cyclobutane (B1203170) Ring Construction

The construction of the cyclobutane core, particularly with specific substitution patterns like the 3-methylcyclobutyl moiety, is a significant challenge in organic synthesis due to the inherent ring strain. bohrium.com

Formation of the 3-Methylcyclobutyl Moiety from Precursors

The formation of the 3-methylcyclobutyl moiety often involves multi-step sequences starting from acyclic or other cyclic precursors. One approach involves the thermal decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide to yield 3-methylcyclobutene (B14740577). acs.org This intermediate can then be further functionalized. Another method is the base-catalyzed detosylation of trans-2-tosyloxy-1-methylcyclobutane. acs.org These methods highlight the necessity of carefully planned synthetic routes to access the desired cyclobutane structure.

Challenges in Stereospecific Cyclobutane Synthesis

Achieving stereospecificity in the synthesis of substituted cyclobutanes is a considerable hurdle due to the puckered nature of the ring and the potential for multiple stereoisomers. bohrium.com The synthesis of cyclobutane rings with specific stereochemistry, especially with multiple substituents, often requires sophisticated strategies such as photochemical [2+2] cycloadditions or the use of chiral auxiliaries to control the spatial arrangement of the substituents. The synthesis of polycyclic ring systems fused to a cyclobutane ring has been achieved through cascade reactions, demonstrating advanced methods for controlling the ring's formation and stereochemistry.

Synthesis of 1-(3-Methylcyclobutyl)ethanone (B2388964) Precursors

The synthesis of this compound often proceeds through the preparation of key precursors that can be converted to the final product.

Routes to 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethan-1-ol Intermediates

A key intermediate in the synthesis of some this compound derivatives is 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethan-1-ol. This compound can be synthesized by reacting mesitylene (B46885) with an epoxide compound in the presence of anhydrous aluminum chloride (AlCl₃). niscpr.res.in The reaction mixture is then decomposed with hydrochloric acid and neutralized to yield the desired alcohol. niscpr.res.in

Table 1: Synthesis of 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethan-1-ol niscpr.res.in

| Reactants | Reagents | Conditions | Product |

| Mesitylene, Epoxide Compound | Anhydrous AlCl₃, 15% HCl, 5% NaOH | Dropwise addition at 11-12 °C, stirring for 2 hours | 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethan-1-ol |

Preparation of 1-Mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane

The alcohol intermediate can be oxidized to the corresponding ketone, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone. niscpr.res.in This oxidation can be carried out using sodium dichromate and sulfuric acid. niscpr.res.in The resulting product, also referred to as 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane, is a versatile precursor for further derivatization. nih.govnih.gov

Table 2: Synthesis of 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone niscpr.res.in

| Reactant | Reagents | Conditions | Yield |

| 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethan-1-ol | Sodium dichromate, H₂SO₄ | Stirring for 18 hours at room temperature | 55% |

This chloro-ketone can then be used in substitution reactions. For instance, it can be reacted with phenol (B47542) and potassium carbonate in dry acetone (B3395972) to produce 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxy-1-ethanone. nih.gov Another example involves its reaction with morpholine (B109124) and sodium bicarbonate in ethanol (B145695), followed by treatment with hydroxylamine (B1172632) hydrochloride and sodium hydroxide (B78521), to form (Z)-1-(3-mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime. nih.gov

Direct Synthesis Approaches to this compound

Direct synthetic approaches to this compound are less commonly described in the available literature, which tends to focus on the synthesis of more complex derivatives. However, a plausible direct approach would involve the Friedel-Crafts acylation of 3-methylcyclobutene or a related precursor. This would introduce the acetyl group directly onto the cyclobutane ring. The feasibility and regioselectivity of such a reaction would depend on the specific substrate and reaction conditions.

Derivatization Strategies of the Ethanone (B97240) Moiety

The carbonyl group and adjacent α-carbon of the ethanone moiety are the primary sites for chemical modification. These positions allow for a range of reactions, from condensation to build heterocyclic rings to substitution and polymerization for the creation of new materials.

Condensation Reactions for Heterocyclic Scaffolds (e.g., Triazoles, Thiazoles, Morpholines)

The ethanone group is a key precursor for synthesizing various heterocyclic compounds through condensation and cyclization reactions. Often, the ketone is first converted to an α-haloketone, a more reactive intermediate, to facilitate reactions with nucleophiles.

Triazoles: 1,2,4-Triazole rings can be incorporated by reacting α-haloethanone derivatives of this compound with substituted thiosemicarbazides or other appropriate triazole precursors. For instance, studies have reported the synthesis of 1-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-2-{[4-(aryl/alkyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone derivatives. researchgate.net This involves the reaction of an α-bromoethanone intermediate with a pre-formed 4-substituted-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, effectively linking the cyclobutane framework to the triazole heterocycle.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. wikipedia.org This methodology has been applied to cyclobutane-containing compounds. Research has detailed the synthesis of novel thiazole derivatives, such as 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(4-nitrophenyl)thiourea. researchgate.net This synthesis starts from 4-[1-Phenyl-1-Methyl-1-Cyclobutan-3-yl]-2-aminothiazole, which is itself derived from the corresponding α-haloketone precursor of 1-(3-methyl-3-phenylcyclobutyl)ethanone. researchgate.net

Morpholines: Morpholine moieties can be introduced by reacting an α-haloethanone derivative with morpholine itself. This nucleophilic substitution reaction attaches the morpholine ring to the α-carbon of the ethanone group. This strategy was employed in the synthesis of (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime, where 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane was refluxed with morpholine and sodium bicarbonate in ethanol. nih.gov

| Heterocycle | Starting Material Derivative | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | 2-Bromo-1-(3-mesityl-3-methylcyclobutyl)ethanone | 4-Aryl/alkyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | Nucleophilic Substitution | researchgate.net |

| Thiazole | 2-Halo-1-(3-methyl-3-phenylcyclobutyl)ethanone | Thioamide / Thiourea | Hantzsch Thiazole Synthesis | wikipedia.orgresearchgate.net |

| Morpholine | 1-Mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane | Morpholine, NaHCO₃ | Nucleophilic Substitution | nih.gov |

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of the ethanone is readily converted into C=N double bonds through condensation with nitrogen-based nucleophiles like hydroxylamine and hydrazine (B178648) derivatives.

Oximes: Ketones react with hydroxylamine to form oximes. nih.gov This reaction has been demonstrated on derivatives of this compound. In one study, (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone was treated with hydroxylamine hydrochloride and sodium hydroxide in ethanol to produce the corresponding oxime derivative in 68% yield. nih.gov Oximes are important due to their unique chemical properties and potential as intermediates for further reactions, such as the Beckmann rearrangement.

Hydrazones: Similarly, the reaction of a ketone with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. researchgate.netlibretexts.org This is a standard condensation reaction, typically catalyzed by a small amount of acid, which proceeds via a nucleophilic addition-elimination mechanism. researchgate.net While specific examples starting from this compound are not detailed in the searched literature, this represents a fundamental and predictable derivatization of its ethanone moiety.

| Derivative | Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime | 1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone | Hydroxylamine hydrochloride, NaOH | Absolute Ethanol | 68% | nih.gov |

Etherification and Esterification Reactions (e.g., Phenoxyethanone Derivatives)

The α-carbon of the ethanone group can be functionalized to form ethers and esters, typically proceeding through an α-haloketone intermediate.

Etherification: Phenoxyethanone derivatives are synthesized via a Williamson-type ether synthesis. A study details the synthesis of 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxy-1-ethanone, which was achieved by refluxing 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane with phenol and potassium carbonate in dry acetone for 8 hours, resulting in an 85% yield. researchgate.net This reaction introduces an aryloxy group at the α-position, significantly altering the molecule's properties.

Esterification: While direct esterification of the ketone is not typical, the ethanone moiety can be modified to incorporate an ester group. One common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net A plausible route for an ester derivative of this compound would involve the substitution of an α-haloketone intermediate with a carboxylate salt, forming an ester linkage at the α-position.

| Product | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxy-1-ethanone | 1-Mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane | Phenol, K₂CO₃ | Reflux in dry acetone, 8 h | 85% | researchgate.net |

Synthesis of Thiophene-Bridged Derivatives (e.g., Thiophene-2,5-diylbis((3-mesityl-3-methylcyclobutyl)methanone))

The ethanone functionality can be used to construct larger, bridged molecules containing heterocyclic cores like thiophene (B33073). A notable example is the synthesis of thiophene-2,5-diylbis((3-mesityl-3-methylcyclobutyl)methanone). This symmetric thiophene-based compound was obtained with a moderate yield using the Hinsberg thiophene ring synthesis. researchgate.net The reaction involved treating 2,2′-thiobis(1-(3-mesityl-3-methylcyclobutyl)ethan-1-one) with an equimolar amount of glyoxal (B1671930) and sodium methoxide (B1231860) in methanol (B129727) at 70°C. researchgate.net This approach effectively uses the ethanone-derived structure to build the thiophene ring, creating a dimeric structure bridged by the heterocyclic core.

| Product | Key Precursor | Reagents | Synthetic Method | Reference |

|---|---|---|---|---|

| Thiophene-2,5-diylbis((3-mesityl-3-methylcyclobutyl)methanone) | 2,2′-Thiobis(1-(3-mesityl-3-methylcyclobutyl)ethan-1-one) | Glyoxal, Sodium Methoxide | Hinsberg Thiophene Synthesis | researchgate.net |

Polymerization for Novel Monomers and Polymers (e.g., Methacrylate (B99206) Derivatives)

The ethanone moiety can be chemically transformed into a polymerizable group, such as a vinyl or methacrylate group, to serve as a monomer for new polymers. The bulky and conformationally restricted 3-methylcyclobutyl group can impart unique thermal and physical properties to the resulting polymer backbone.

A plausible route to a monomer involves converting the ethanone into an α,β-unsaturated ketone (a vinyl ketone). This can be achieved through several methods, such as a Mannich reaction followed by thermal elimination, or α-bromination followed by dehydrobromination. The resulting 1-(3-methylcyclobutyl)prop-2-en-1-one monomer contains a terminal double bond suitable for polymerization.

Vinyl ketones are known to undergo polymerization through various mechanisms, including free-radical and controlled radical pathways like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. nih.govnii.ac.jprsc.org The polymerization of a 1-(3-methylcyclobutyl)prop-2-en-1-one monomer, initiated by common radical initiators like AIBN, would lead to a poly(vinyl ketone) with pendant 3-methylcyclobutyl groups. nih.gov RAFT polymerization could be employed to synthesize well-defined block copolymers with controlled molecular weights and narrow dispersities. rsc.orgrsc.org Furthermore, poly(vinyl ketones) are known to be photodegradable via Norrish type reactions, a property that would be conferred to polymers derived from this monomer. nii.ac.jprsc.org

| Step | Description | Potential Method | Expected Product | Reference |

|---|---|---|---|---|

| Monomer Synthesis | Conversion of ethanone to vinyl ketone | Mannich reaction followed by elimination | 1-(3-Methylcyclobutyl)prop-2-en-1-one | - |

| Polymerization | Polymerization of the vinyl ketone monomer | Free-radical (AIBN initiator) or PET-RAFT | Poly(1-(3-methylcyclobutyl)prop-2-en-1-one) | nih.govrsc.org |

Computational Chemistry and Theoretical Investigations of 1 3 Methylcyclobutyl Ethanone

Density Functional Theory (DFT) Methodologies

DFT has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of computational cost and accuracy. nanobioletters.combohrium.com The application of DFT to 1-(3-Methylcyclobutyl)ethanone (B2388964) involves a multi-step process, beginning with the appropriate selection of methods and followed by a detailed analysis of the molecule's potential energy surface.

The reliability of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules, including ketones, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice. researchgate.netinpressco.comreddit.com It incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy for thermochemistry and molecular geometries. inpressco.comreddit.com Studies on structurally related cyclobutane (B1203170) derivatives frequently employ B3LYP, demonstrating its suitability for this class of compounds. nih.govniscpr.res.inresearchgate.net

The selection of a basis set is also critical. Common choices for molecules of this size include Pople-style basis sets and correlation-consistent basis sets:

6-31G(d,p) : This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It offers a good compromise between accuracy and computational expense for geometry optimizations and frequency calculations of medium-sized organic molecules. researchgate.netacs.org

6-311G(d,p) : A triple-split valence basis set that provides more flexibility for describing the valence electrons, often leading to more accurate energies and spectroscopic properties compared to its double-split counterpart. nih.gov

cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) : This basis set is designed to systematically converge towards the complete basis set limit. It is often used for higher-accuracy energy calculations and property predictions. niscpr.res.inresearchgate.net

The combination of the B3LYP functional with a 6-31G(d,p) or a larger basis set like 6-311G(d,p) is a standard model chemistry for achieving reliable predictions of geometries and vibrational frequencies for cyclobutyl ketones and related structures. nih.govacs.org

| Functional/Basis Set | Description | Common Application |

| B3LYP | Hybrid exchange-correlation functional | Geometry optimization, vibrational frequencies, NMR shifts |

| 6-31G(d,p) | Double-zeta split-valence with polarization | Routine calculations, initial geometry optimizations |

| 6-311G(d,p) | Triple-zeta split-valence with polarization | Higher accuracy energies and spectroscopic properties |

| cc-pVDZ | Correlation-consistent double-zeta | Benchmarking and high-accuracy property calculations |

The four-membered ring of cyclobutane is not planar; it adopts a puckered conformation to alleviate torsional strain that would be present in a flat structure. libretexts.orgmaricopa.edu For this compound, this puckering introduces conformational isomerism. A thorough computational investigation begins with geometry optimization to locate the minimum energy structures on the potential energy surface.

The conformational analysis of this compound must consider several degrees of freedom:

Ring Puckering : The cyclobutane ring can exist in a puckered state, with a defined dihedral angle. nih.gov

Substituent Positions : The methyl and acetyl groups can be arranged in either cis or trans configurations relative to each other. In the puckered ring, these substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to different conformers with distinct energies.

Computational studies on similar substituted cyclobutanes have shown that the substituent at the C2 position (analogous to the acetyl group here) generally prefers an equatorial position to minimize steric hindrance. acs.org DFT calculations, such as those using the B3LYP/6-311G(d,p) level of theory, are employed to optimize the geometry of each possible conformer. nih.gov By comparing the calculated electronic energies of these optimized structures, the most stable conformer (the global minimum) can be identified. This ground-state geometry serves as the basis for subsequent spectroscopic property predictions.

Prediction and Interpretation of Spectroscopic Properties

Once the equilibrium geometry is established, DFT can be used to predict a range of spectroscopic properties, providing a direct link between the theoretical model and experimental measurements.

Harmonic vibrational frequency calculations are a standard output of DFT geometry optimizations. These calculated frequencies and their corresponding intensities can be used to simulate the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-H bending, or cyclobutane ring deformations.

It is a known characteristic of DFT calculations, particularly with functionals like B3LYP and basis sets like 6-31G(d,p), to systematically overestimate vibrational frequencies compared to experimental values. researchgate.net This discrepancy arises primarily from the harmonic approximation used in the calculation and minor imperfections in the functional. To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor (typically around 0.96-0.98 for B3LYP).

A comparison between the scaled theoretical frequencies and experimental IR data allows for a confident assignment of the observed spectral bands to specific molecular motions. nih.govmdpi.com

| Vibrational Mode | Expected Experimental Region (cm⁻¹) | Theoretical Assignment |

| C-H Stretching (Alkyl) | 2850–3000 | Symmetric and asymmetric stretching of CH₃ and CH₂ groups. |

| C=O Stretching (Ketone) | 1705–1725 | Strong, characteristic absorption for the carbonyl group. |

| CH₂ Scissoring | ~1465 | Bending vibration of the methylene (B1212753) groups in the ring. |

| CH₃ Bending | ~1375 | Symmetric and asymmetric bending of the methyl groups. |

| C-C Stretching | 1000–1250 | Skeletal vibrations of the cyclobutane ring and C-C bonds. |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework (e.g., B3LYP/6-311G(d,p)), is the most common approach for calculating nuclear magnetic shielding tensors. nanobioletters.comnih.govniscpr.res.in These tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

Calculated ¹H and ¹³C NMR chemical shifts allow for the assignment of signals in the experimental spectrum, which can be particularly useful for complex molecules or for distinguishing between different isomers. A good correlation between the calculated and observed chemical shifts serves to validate the computed ground-state geometry. niscpr.res.in For instance, the chemical shift of the carbonyl carbon is highly sensitive to its electronic environment and is a key benchmark for the accuracy of the calculation.

Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Carbonyl (C=O) | sp² | 200–215 |

| Acetyl (CH₃) | sp³ | 25–35 |

| Ring C1 (CH) | sp³ | 45–60 |

| Ring C2/C4 (CH₂) | sp³ | 30–45 |

| Ring C3 (CH) | sp³ | 25–40 |

Table: Predicted ¹H NMR Chemical Shifts for this compound

| Hydrogen Atom | Environment | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Acetyl (CH₃) | Adjacent to C=O | 2.0–2.4 |

| Ring C1 (CH) | Adjacent to C=O | 2.8–3.5 |

| Ring C2/C4 (CH₂) | Cycloalkane | 1.8–2.6 |

| Ring C3 (CH) | Cycloalkane | 1.5–2.2 |

The simulation of ultraviolet-visible (UV-Vis) spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light. The output of a TD-DFT calculation includes the excitation energies (often in eV), the corresponding wavelengths (λ in nm), and the oscillator strengths (f), which are proportional to the intensity of the absorption band. researchgate.net

For a ketone like this compound, the most significant electronic transition is typically the n → π* transition associated with the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond. TD-DFT calculations can predict the wavelength of maximum absorption (λₘₐₓ) for this and other transitions, which can then be compared with an experimental UV-Vis spectrum. nih.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | (Calculated Value) | (Calculated Value) | (Calculated Value, typically small) |

| S₀ → S₂ (π → π) | (Calculated Value) | (Calculated Value) | (Calculated Value, typically larger) |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Descriptors derived from computational analysis can quantify aspects of this structure, allowing for predictions of how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating capability, whereas the energy of the LUMO (ELUMO) is related to its electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small energy gap suggests that the molecule can be easily excited, indicating lower kinetic stability and higher chemical reactivity. mdpi.com Conversely, a large energy gap implies high stability. Molecules with lower energy gaps are generally more polarizable and are associated with higher reactivity. niscpr.res.in

Computational studies on derivatives like 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one utilize DFT methods to calculate these orbital energies and analyze the molecule's reactive nature. niscpr.res.in

Illustrative FMO Data for a Related Derivative, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one Data calculated using the DFT/B3LYP/cc-pVDZ method.

| Parameter | Energy (eV) |

| EHOMO | -6.98 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 5.48 |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. niscpr.res.innih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions.

From the fundamental energies of the frontier orbitals (HOMO and LUMO), a suite of global chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These parameters, derived from conceptual DFT, help to rationalize and predict chemical processes. dlsu.edu.ph

The primary global reactivity parameters include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A higher hardness value indicates greater stability. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. dergipark.org.tr

Global Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. dlsu.edu.ph It is calculated as ω = μ² / 2η.

Nucleophilicity Index (Nu): A measure of the electron-donating capability of a molecule.

Fraction of Transferred Electrons (ΔN): This parameter quantifies the number of electrons transferred from an inhibitor molecule to a metal surface in corrosion studies. If ΔN < 3.6, the inhibition efficiency tends to increase with the electron-donating ability of the molecule. scirp.org

Illustrative Global Reactivity Descriptors for a Related Derivative, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one Parameters derived from HOMO (-6.98 eV) and LUMO (-1.50 eV) energies.

| Parameter | Symbol | Value | Unit |

| Electronegativity | χ | 4.24 | eV |

| Chemical Hardness | η | 2.74 | eV |

| Chemical Softness | S | 0.365 | eV⁻¹ |

| Chemical Potential | μ | -4.24 | eV |

| Electrophilicity Index | ω | 3.28 | eV |

This table is interactive. You can sort and filter the data.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Organic molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optical data storage, image processing, and other technologies. nih.gov Theoretical evaluation of NLO properties involves calculating the molecular dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dergipark.org.tr A high value for these parameters, particularly the first hyperpolarizability, suggests significant NLO activity. Computational methods allow for the screening of molecules for potential NLO applications by predicting these properties based on their electronic structure. nih.gov While a common subject of theoretical investigation, specific NLO property evaluations for this compound were not found in the analyzed search results.

Quantum Chemical Studies on Chemical Inhibition (e.g., Corrosion Inhibition)

Quantum chemical methods are widely used to study the effectiveness of organic compounds as corrosion inhibitors. dlsu.edu.ph The ability of a molecule to inhibit corrosion is closely linked to its electronic properties and its ability to adsorb onto a metal surface, forming a protective film. dlsu.edu.ph

Theoretical studies in this area correlate quantum chemical parameters with inhibition efficiency. mdpi.com For instance:

A high EHOMO value indicates a greater tendency to donate electrons to the unoccupied d-orbitals of a metal, enhancing adsorption and inhibition. mdpi.com

A low ELUMO suggests a higher ability to accept electrons from the metal surface. mdpi.com

A small HOMO-LUMO energy gap (ΔE) facilitates adsorption and improves inhibition efficiency. mdpi.com

The fraction of electrons transferred (ΔN) can also predict the interaction between the inhibitor and the metal surface. scirp.org

DFT calculations are a key tool for elucidating the electronic structure and reactivity of potential inhibitors, providing a theoretical basis for understanding their mechanism of action. dlsu.edu.ph However, specific studies investigating this compound as a corrosion inhibitor were not present in the provided search data.

Mechanistic Studies of Chemical Transformations Involving 1 3 Methylcyclobutyl Ethanone

Reaction Pathways for Cyclobutane (B1203170) Ring Formation

The formation of the 3-methylcyclobutane ring, the core scaffold of 1-(3-methylcyclobutyl)ethanone (B2388964), can be understood through several established synthetic pathways for cyclobutane synthesis. Among the most prominent and mechanistically studied are [2+2] cycloaddition reactions. These reactions involve the joining of two unsaturated molecules to form a four-membered ring.

[2+2] Photocycloaddition: Under photochemical conditions, a [2+2] cycloaddition can occur between two alkene molecules. This reaction is typically not feasible under thermal conditions for simple alkenes due to orbital symmetry constraints, which predict a high-energy transition state. However, upon photochemical excitation, an electron in the Highest Occupied Molecular Orbital (HOMO) of one alkene is promoted to the Lowest Unoccupied Molecular Orbital (LUMO). This excited state has a different orbital symmetry that allows for a concerted, suprafacial-suprafacial cycloaddition to proceed through a lower-energy pathway, forming the cyclobutane ring. The formation of the 3-methylcyclobutane ring could be envisioned via the photocycloaddition of isobutylene and an appropriate C2 synthon. The regioselectivity of the addition would be a critical factor in obtaining the desired substitution pattern.

Transition Metal-Catalyzed [2+2] Cycloaddition: Alternatively, transition metal catalysts can facilitate [2+2] cycloadditions under thermal conditions by providing an alternative reaction pathway. Metals such as nickel, ruthenium, or iron can coordinate to the alkenes, altering their electronic properties and enabling the reaction to proceed through intermediates like metallacyclopentanes. The mechanism typically involves:

Oxidative Cyclization: The metal catalyst coordinates to two alkene molecules and undergoes oxidative addition to form a metallacyclopentane intermediate.

Reductive Elimination: The metallacyclopentane then undergoes reductive elimination to release the cyclobutane product and regenerate the active catalyst.

This catalyzed pathway avoids the high-energy, symmetry-forbidden transition state of the thermal concerted reaction.

Other Synthetic Routes: Beyond cycloadditions, other methods for constructing cyclobutane rings include intramolecular hydroalkylation of halide-tethered styrenes catalyzed by copper hydride and ring expansion reactions. For instance, Rh-catalyzed ring expansion of a correspondingly substituted cyclopropyl N-tosylhydrazone could potentially yield a methylcyclobutene precursor.

Mechanistic Aspects of Ethanone (B97240) Group Reactivity (e.g., Oxidation, Reduction, Nucleophilic Substitution)

The ethanone group (acetyl group) is a key site of reactivity in this compound, enabling a variety of chemical transformations.

Oxidation: Ketones like this compound are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur. A relevant example is the Baeyer-Villiger oxidation, which converts a ketone to an ester.

The mechanism involves:

Nucleophilic Attack: A peroxy acid attacks the electrophilic carbonyl carbon of the ketone.

Proton Transfer: A series of proton transfers occurs, leading to the formation of a key tetrahedral intermediate known as the Criegee intermediate. libretexts.org

Rearrangement: The crucial step involves the migration of one of the alkyl groups (in this case, either the methyl group or the 3-methylcyclobutyl group) from carbon to the adjacent oxygen atom, with the simultaneous expulsion of a carboxylate leaving group. libretexts.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Therefore, the migration of the secondary 3-methylcyclobutyl group would be favored over the methyl group.

Product Formation: The final product is an ester, in this case, (3-methylcyclobutyl) acetate.

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, 1-(3-methylcyclobutyl)ethanol. This is typically achieved using metal hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism for this reduction proceeds via nucleophilic addition:

Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.org

Alkoxide Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: An acidic workup (e.g., addition of dilute acid or water) protonates the negatively charged oxygen atom of the alkoxide to yield the final secondary alcohol product. libretexts.org

Nucleophilic Substitution at the α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon of the methyl group) can undergo substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the carbonyl group, which increases the acidity of the α-hydrogens. Under basic conditions, an α-hydrogen can be removed to form an enolate ion, which is a powerful nucleophile.

The enolate can then react with an electrophile (E⁺) in an Sₙ2 fashion. For instance, halogenation at the α-position can be achieved by reacting the enolate with a halogen like Br₂. This forms an α-haloketone, which is itself a substrate for further nucleophilic substitution reactions. libretexts.org

Investigation of Derivatization Reaction Mechanisms

Derivatization of this compound allows for the synthesis of a wide range of new compounds with potentially different chemical and biological properties. The mechanisms for two such derivatizations are detailed below.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination.

The mechanism proceeds as follows:

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. youtube.com This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral aminoalcohol intermediate (a carbinolamine). masterorganicchemistry.com

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, and a molecule of water is eliminated. youtube.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the nitrogen atom to yield the final oxime product and regenerate the acid catalyst.

Nucleophilic Substitution on an α-Halogenated Derivative: As discussed previously, this compound can be halogenated at the α-methyl position to form, for example, 2-chloro-1-(3-methylcyclobutyl)ethanone. This α-haloketone is an excellent substrate for Sₙ2 reactions. For example, its reaction with a nucleophile like phenoxide (PhO⁻) would yield an ether derivative.

The mechanism is a direct Sₙ2 displacement:

Backside Attack: The phenoxide nucleophile attacks the α-carbon bearing the chlorine atom from the side opposite to the chlorine. jove.com

Transition State: A trigonal bipyramidal transition state is formed where the C-O bond is forming concurrently with the C-Cl bond breaking.

Inversion and Displacement: The C-Cl bond breaks, the chloride ion is expelled as the leaving group, and the phenoxide group becomes attached to the α-carbon.

Sₙ1 reactions are generally unfavorable at this position because the resulting α-carbonyl carbocation is destabilized by the adjacent electron-withdrawing carbonyl group. jove.com

Temperature-Dependent Reaction Mechanism Studies in Analogous Systems

Direct studies on the temperature-dependent reaction mechanisms of this compound are not widely available. However, insights can be gained from mechanistic studies of analogous four-membered ring systems, such as cyclobutenes.

Thermal Electrocyclic Ring-Opening of Cyclobutenes: The thermal ring-opening of cyclobutene (B1205218) to 1,3-butadiene is a classic example of a pericyclic reaction, the mechanism of which is highly dependent on temperature. pitt.edu Heat provides the necessary activation energy for the concerted breaking of the C-C sigma bond in the ring. masterorganicchemistry.com

According to Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclobutene must proceed in a conrotatory fashion. This means the substituents at the termini of the breaking sigma bond rotate in the same direction (either both clockwise or both counter-clockwise) to maintain orbital symmetry throughout the reaction. pitt.edumasterorganicchemistry.com This stereospecificity is a hallmark of a concerted mechanism.

The activation energy for this process is influenced by the substituents on the ring. For the parent cyclobutene, the activation energy is approximately 32.5 kcal/mol. pitt.edu The rate of this reaction is therefore highly temperature-dependent, increasing significantly with higher temperatures as more molecules possess the required energy to overcome the activation barrier.

Thermal [2+2] Cycloadditions: While generally forbidden, some thermal [2+2] cycloadditions are possible, particularly with activated substrates like ketenes. youtube.com These reactions often proceed through a stepwise mechanism involving a diradical intermediate, rather than a concerted pathway. csic.es The formation and subsequent ring-closure of this diradical are temperature-dependent steps. Higher temperatures can increase the rate of both the initial bond formation to create the diradical and potentially the rate of competing side reactions, such as rotation around single bonds in the intermediate, which can affect the stereochemical outcome of the final product. csic.es

Role of 1 3 Methylcyclobutyl Ethanone As a Synthetic Intermediate and in Derivative Research

Precursor in the Synthesis of Heterocyclic Compounds

The ethanone (B97240) portion of the molecule is a key reactive site, allowing for the construction of various heterocyclic rings, which are prevalent in medicinal chemistry and materials science. The carbon atom alpha to the carbonyl group can be readily functionalized, setting the stage for cyclization reactions to form rings containing nitrogen, sulfur, and oxygen.

While direct synthesis of triazoles and thiazoles from 1-(3-methylcyclobutyl)ethanone (B2388964) is not extensively documented, its structure is amenable to established synthetic routes for these heterocycles. The synthesis of thiazoles, for instance, often proceeds via the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide wikipedia.org. Following this methodology, this compound can be first halogenated at the alpha-carbon (the carbon adjacent to the carbonyl group) to produce an α-halo derivative. This intermediate can then be reacted with a thioamide, such as thioacetamide, to construct the thiazole ring. This reaction would yield a thiazole derivative bearing the 3-methylcyclobutyl substituent.

Similarly, the formation of 1,2,3-triazoles can be achieved through multi-step sequences. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govmdpi.com. To utilize this compound in this context, the ketone can be converted into a terminal alkyne. This transformation can be accomplished through various established organic reactions. The resulting (3-methylcyclobutyl)-substituted alkyne can then undergo a cycloaddition reaction with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole. These synthetic pathways highlight the potential of this compound as a building block for accessing substituted triazole and thiazole systems organic-chemistry.orgekb.egnih.govresearchgate.net.

The introduction of a morpholine (B109124) moiety is a common strategy in medicinal chemistry to improve the physicochemical properties of drug candidates acs.org. This compound serves as a viable starting point for synthesizing morpholine-containing compounds. A key synthetic intermediate is the corresponding α-chloroethanone derivative, 2-chloro-1-(3-methylcyclobutyl)ethanone.

Research has demonstrated the synthesis of morpholine-containing compounds starting from a similar chlorinated precursor. For example, a reaction between 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane and morpholine in refluxing ethanol (B145695) with sodium bicarbonate results in the substitution of the chlorine atom by the morpholine nitrogen nih.gov. This nucleophilic substitution reaction forms a new carbon-nitrogen bond, successfully incorporating the morpholine ring into the molecule. The resulting product, a 2-(morpholin-4-yl)ethanone derivative, can be further modified, for instance, by converting the ketone into an oxime nih.gov. This demonstrates a reliable method for creating complex molecules that feature both the methylcyclobutyl and morpholine scaffolds. Morpholine itself is a versatile and readily accessible synthetic building block often used for its favorable biological and metabolic properties nih.govacs.orgniscpr.res.in.

Scaffold for the Development of Advanced Organic Molecules

The 3-methylcyclobutyl group serves as a rigid and structurally defined scaffold. In drug design and materials science, such scaffolds are used to position functional groups in a precise three-dimensional arrangement. Derivatives of 3-substituted cyclobutane (B1203170) carboxylic acids have been noted for exhibiting anti-inflammatory and antidepressant activities nih.govniscpr.res.in.

The combination of the cyclobutane ring and the ketone functional group in this compound provides a versatile platform for building more complex molecular architectures. The ketone can undergo a wide array of chemical transformations, including:

Reductions to form alcohols

Reactions with Grignard or organolithium reagents to create tertiary alcohols

Wittig reactions to form alkenes

Reductive aminations to introduce nitrogen-containing functional groups

These transformations allow chemists to attach various other molecular fragments to the core scaffold, enabling the systematic exploration of chemical space in the search for new bioactive compounds or materials with desired properties. The cyclobutane unit itself imparts specific conformational constraints that can be beneficial for binding to biological targets.

Applications in Polymer Chemistry for Novel Monomer and Polymer Synthesis

The field of polymer chemistry benefits from the introduction of novel monomers to create polymers with unique properties. Cyclobutane-containing polymers are of interest for applications ranging from functional materials to stress-responsive systems acs.orgnih.govduke.edu. This compound derivatives can be converted into polymerizable monomers.

A notable example is the synthesis of methacrylate (B99206) monomers. Research has shown the successful synthesis of 2-(3-tolyl-3-methylcyclobutyl)-2-ketoethyl methacrylate (TCKEMA) from a related starting material. This monomer was then subjected to radical polymerization to produce a polymethacrylate (B1205211) with cyclobutane rings in its side chains. Such polymers can be further modified; for instance, the ketone group in poly(TCKEMA) can be converted into oxime or hydrazone derivatives, thereby functionalizing the polymer and altering its properties.

Polymers incorporating cyclobutane rings in their backbone or side chains can exhibit interesting thermal and mechanical properties. The cyclobutane ring can also act as a "mechanophore," a mechanically responsive unit. Under the application of force, the strained cyclobutane ring can undergo a [2+2] cycloreversion, leading to changes in the polymer's structure and properties acs.orgduke.edu. This characteristic is being explored for the development of self-healing materials and stress sensors. The synthesis of functional monomers from this compound derivatives opens a pathway to novel polymers with tailored characteristics for advanced applications researchgate.net.

Development of Advanced Analytical Methodologies for 1 3 Methylcyclobutyl Ethanone Quantification and Purity Assessment

Chromatographic Techniques for Separation and Analysis (e.g., RP-HPLC)

Chromatographic techniques are fundamental to the separation, identification, and quantification of 1-(3-Methylcyclobutyl)ethanone (B2388964) from complex matrices and for assessing its purity. Among these, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique due to its efficiency, versatility, and wide applicability.

For the analysis of a relatively non-polar compound like this compound, an RP-HPLC method would typically employ a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsemanticscholar.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the ratio of the organic modifier in the mobile phase, the retention time of the compound can be optimized to achieve good resolution from potential impurities. semanticscholar.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the ethanone (B97240) moiety exhibits absorbance in the UV region. A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. longdom.org The development of an RP-HPLC method is a systematic process that involves optimizing several parameters to achieve the desired performance.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interactions. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | The polar mobile phase elutes the compound from the column. The ratio is optimized for retention and resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences analysis time and resolution. |

| Detection Wavelength | ~240 nm (or scanned by DAD) | Wavelength at which the carbonyl chromophore absorbs, allowing for quantification. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |

Spectroscopic Quantification Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques provide information based on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy : IR spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption would be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1705-1725 cm⁻¹. oregonstate.edu The exact position can be influenced by the cyclobutyl ring strain. This technique is highly effective for confirming the presence of the ketone functional group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound would show distinct signals for the methyl protons on the cyclobutyl ring, the acetyl methyl protons, and the methine and methylene (B1212753) protons of the cyclobutane (B1203170) ring. The chemical shifts and coupling patterns are invaluable for confirming the compound's structure. oregonstate.eduniscpr.res.in For instance, protons adjacent to the carbonyl group are deshielded and appear at a lower field (typically 2-2.5 ppm). oregonstate.edu

¹³C NMR : This technique identifies the different carbon environments in the molecule. A characteristic signal for the carbonyl carbon would be observed significantly downfield (typically >190 ppm). oregonstate.edu Other signals would correspond to the methyl and cyclobutyl carbons, providing a complete carbon skeleton map. niscpr.res.in

Mass Spectrometry (MS) : Coupled with a separation technique like Gas Chromatography (GC-MS) or HPLC (LC-MS), mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the compound's mass, and the fragmentation pattern can provide structural information, often involving characteristic cleavages around the carbonyl group (α-cleavage). oregonstate.edu

While NMR and IR are excellent for structural confirmation and purity assessment against known standards, quantitative analysis (qNMR) can also be performed with high precision. For quantification via UV-Vis spectroscopy or HPLC-UV, a calibration curve is typically generated using standards of known concentration.

Method Validation in Academic Research Contexts (e.g., Accuracy, Precision, Robustness, Limit of Detection (LOD), Limit of Quantification (LOQ))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. qjmhs.com In an academic research context, this ensures the reliability and integrity of the data generated. The key validation parameters are defined by guidelines such as those from the International Council for Harmonisation (ICH). semanticscholar.org

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated. semanticscholar.orgmdpi.com

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Analysis over a short period under the same conditions. semanticscholar.org

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or different equipment. semanticscholar.org

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). semanticscholar.org It provides an indication of its reliability during normal usage.

Limit of Detection (LOD) : The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ) : The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. semanticscholar.org

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. semanticscholar.org It is typically evaluated by a linear regression analysis of the calibration curve.

Table 2: Hypothetical Method Validation Data for an HPLC Assay of this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2% | 0.8% |

| - Intermediate Precision | ≤ 2% | 1.2% |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| LOD | Signal-to-Noise Ratio ~3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio ~10:1 | 0.15 µg/mL |

| Robustness | RSD ≤ 2% for varied parameters | Passed |

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to analytical method development that begins with predefined objectives and emphasizes understanding of the method and its variables. nih.govpharm-int.com This proactive approach contrasts with traditional trial-and-error methods, aiming to build quality into the method from the outset. sepscience.com The application of QbD principles ensures the development of a robust and reliable analytical method for this compound. qjmhs.comresearchgate.net

The QbD process for an analytical method involves several key steps:

Define the Analytical Target Profile (ATP) : This is the first step and involves defining the goals of the method, such as the required accuracy, precision, and range for quantifying this compound. pharm-int.com

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs) : CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality (e.g., peak resolution, retention time). CMPs are the method variables that can impact the CQAs (e.g., mobile phase composition, column temperature, flow rate). sepscience.com

Risk Assessment : Tools like Failure Mode and Effects Analysis (FMEA) or fishbone diagrams are used to identify and rank the potential impact of CMPs on the method's CQAs. sepscience.com

Design of Experiments (DoE) : Statistical experimental designs are used to systematically study the effects of multiple CMPs and their interactions on the CQAs. This allows for an efficient mapping of the method's performance across a range of conditions. pharm-int.com

Establish the Method Operable Design Region (MODR) : The MODR is a multidimensional space, derived from the DoE results, within which the method is proven to perform robustly and meet the ATP requirements. Working within the MODR ensures consistent method performance.

Control Strategy and Continuous Improvement : A control strategy is defined to ensure the method operates within the MODR during routine use. The method's performance is monitored over its lifecycle, allowing for continuous improvement.

By employing a QbD approach, the resulting analytical method for this compound would be well-understood, robust, and less susceptible to failure when minor procedural changes occur.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.